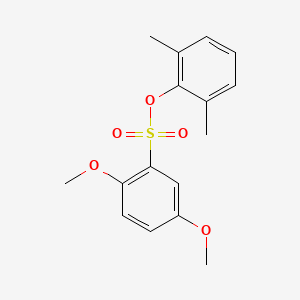![molecular formula C19H22N4O2S B5127373 N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5127373.png)
N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide, also known as ANITP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ANITP is a pentanamide derivative that has a molecular weight of 420.57 g/mol and a melting point of 238-240°C.
Mechanism of Action
N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of topoisomerase II, N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide prevents the cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce oxidative stress, which can lead to the death of cancer cells. It has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for the development of new cancer drugs. However, N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide also has some limitations. It is a relatively new compound, and its safety and efficacy have not been fully established.
Future Directions
There are several future directions for research on N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide. One area of research is in the development of new cancer drugs based on N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide. Another area of research is in the study of N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide's potential applications in other fields, such as agriculture and environmental science. Additionally, more research is needed to fully understand the safety and efficacy of N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide.
Synthesis Methods
N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The second step involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-(hydrazinocarbonyl)benzoic acid. The third step involves the reaction of 4-(hydrazinocarbonyl)benzoic acid with aniline-2-carbothioamide to form N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide.
Scientific Research Applications
N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of cancer therapy. N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)pentanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for the development of new cancer drugs.
properties
IUPAC Name |
N-[4-[(phenylcarbamothioylamino)carbamoyl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-2-3-9-17(24)20-16-12-10-14(11-13-16)18(25)22-23-19(26)21-15-7-5-4-6-8-15/h4-8,10-13H,2-3,9H2,1H3,(H,20,24)(H,22,25)(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGMKNHWPVDMDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(phenylcarbamothioyl)hydrazinyl]carbonyl}phenyl)pentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B5127316.png)

![5-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5127332.png)
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylbenzamide](/img/structure/B5127340.png)
![methyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5127349.png)
![7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5127356.png)
![4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5127361.png)
![2-[(4-methylbenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5127367.png)
![2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole hydrobromide](/img/structure/B5127371.png)
![1-acetyl-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-piperidinecarboxamide](/img/structure/B5127383.png)

![9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B5127389.png)